molecular formula C8H9Cl2N3O B11773434 4-(5,6-Dichloropyridazin-4-yl)morpholine CAS No. 21131-12-4

4-(5,6-Dichloropyridazin-4-yl)morpholine

Cat. No.: B11773434
CAS No.: 21131-12-4
M. Wt: 234.08 g/mol
InChI Key: YPQZPXGSTOPHRN-UHFFFAOYSA-N
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Description

4-(5,6-Dichloropyridazin-4-yl)morpholine is a chemical compound with the molecular formula C8H9Cl2N3O It is known for its unique structure, which includes a morpholine ring attached to a dichloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dichloropyridazin-4-yl)morpholine typically involves the reaction of morpholine with 3,4,5-trichloropyridazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dichloropyridazin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazine N-oxide .

Scientific Research Applications

4-(5,6-Dichloropyridazin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(5,6-Dichloropyridazin-4-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-Dichloropyridazin-4-yl)morpholine is unique due to its specific combination of a morpholine ring and a dichloropyridazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

21131-12-4

Molecular Formula

C8H9Cl2N3O

Molecular Weight

234.08 g/mol

IUPAC Name

4-(5,6-dichloropyridazin-4-yl)morpholine

InChI

InChI=1S/C8H9Cl2N3O/c9-7-6(5-11-12-8(7)10)13-1-3-14-4-2-13/h5H,1-4H2

InChI Key

YPQZPXGSTOPHRN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=NC(=C2Cl)Cl

Origin of Product

United States

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